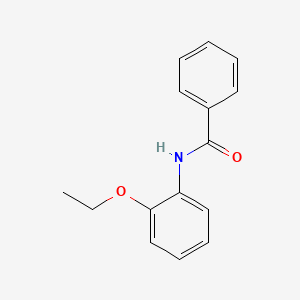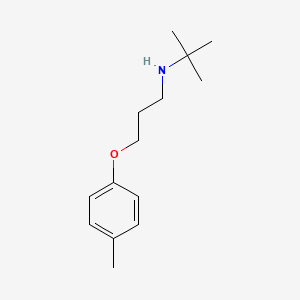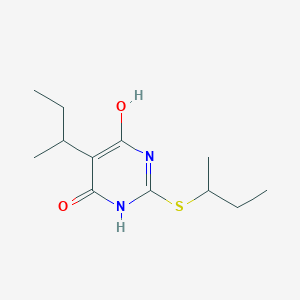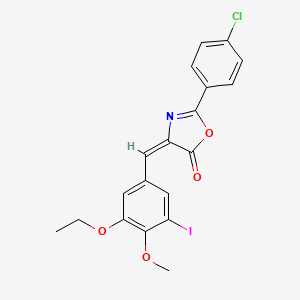
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, also known as nitro-7-methoxycoumarin, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of coumarin derivatives and is known for its unique chemical properties that make it a valuable tool for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is complex and involves several biochemical and physiological processes. This compound is known to interact with various enzymes and proteins in biological systems, leading to changes in their activity and function. Additionally, this compound is capable of generating reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one are diverse and depend on the specific system being studied. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one in lab experiments include its fluorescent properties, which make it a useful tool for detecting the presence of nitric oxide in biological systems. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, the limitations of using this compound in lab experiments include its potential toxicity and its tendency to generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Zukünftige Richtungen
There are several potential future directions for research involving 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one. One potential area of research is the development of new anti-cancer therapies based on the ability of this compound to induce apoptosis in cancer cells. Additionally, this compound could be used as a tool for studying the mechanisms of action of other enzymes and proteins in biological systems. Further research is also needed to explore the potential applications of this compound in other scientific fields, such as neuroscience and pharmacology.
Synthesemethoden
The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves several chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 7-hydroxycoumarin with 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential application in various scientific research fields. This compound has been used as a fluorescent probe for detecting the presence of nitric oxide in biological systems. It has also been used as a tool for studying the mechanisms of action of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and peroxidase. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)



![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)